2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
Alkylation of the triazoloquinoxaline with an isopropyl halide or similar reagent under basic conditions.
Formation of Acetamide Group:
Amidation reaction between the N-(4-methylbenzyl)amine and the acetic anhydride derivative of the triazoloquinoxaline to yield the target compound.
Industrial Production Methods
In industrial settings, the compound is synthesized using large-scale batch reactors. Parameters such as temperature, pressure, and reaction times are carefully controlled to maximize yield and purity. Automated systems may be employed for precise addition of reagents and monitoring of reaction progress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step processes:
Formation of Triazoloquinoxaline Core:
Starting from quinoxaline, nitration and subsequent reduction yield 1,2-diaminoquinoxaline.
Cyclization with an appropriate triazole precursor under acidic or basic conditions forms the triazoloquinoxaline ring system.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation at the isopropyl group to form hydroxylated derivatives.
Reduction:
Reduction of the keto group on the triazoloquinoxaline ring can yield the corresponding alcohol.
Substitution:
Nucleophilic substitution reactions can occur at the benzyl and acetamide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Substituted benzyl or acetamide derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for various functionalized derivatives in chemical research.
Biology
Bioactivity Studies: Investigated for antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of novel materials with specific chemical properties.
Mechanism of Action
Effects
The compound interacts with specific molecular targets to exert its biological effects.
Molecular Targets and Pathways
Enzymes: May inhibit certain enzymes critical to microbial or cancer cell survival.
Receptors: Binds to specific receptors on cells to modulate biological activity.
Pathways: Interferes with signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-propyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(4H)-yl)-N-(4-methylbenzyl)acetamide
Uniqueness
Unique substitution pattern on the triazoloquinoxaline core.
Specific functional groups confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLIJIKMHJMNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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